molecular formula C12H16N2O2 B12517530 N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine

Cat. No.: B12517530
M. Wt: 220.27 g/mol
InChI Key: FROKIZCRFKFDTG-UHFFFAOYSA-N
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Description

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine (CAS 1427468-65-2) is a high-purity benzoxazole derivative supplied as a yellow to white solid with a melting point of 108-111 °C . This compound belongs to the class of 2-aminobenzoxazoles, which are prominent scaffolds in medicinal chemistry and chemical biology due to their wide range of biological activities . Researchers value these compounds for their potential as therapeutic agents, including applications as enzyme inhibitors for proteases, chymase, butyrylcholinesterase, and topoisomerase II . The structural motif is also relevant in materials chemistry and serves as a base for positron emission tomography (PET) probes, highlighting its versatility in scientific research . The synthetic pathways for such compounds are an active area of study, with recent approaches focusing on the use of non-hazardous cyanating agents and Lewis acid catalysis to achieve good yields . For laboratory handling, this product should be sealed and stored dry at room temperature (20-22 °C) to maintain stability . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)14-11-13-9-7-8(15-4)5-6-10(9)16-11/h5-7H,1-4H3,(H,13,14)

InChI Key

FROKIZCRFKFDTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 5-methoxy-2-nitroaniline with tert-butyl isocyanide under acidic conditions can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine C₁₂H₁₆N₂O₂ 220.27 5-OCH₃, N-tert-butyl Research use (undocumented)
N-Benzylbenzo[d]oxazol-2-amine (2p) C₁₄H₁₂N₂O 224.26 N-Benzyl Undocumented
SLB112216818 C₂₀H₃₁N₃O·HCl 366.94 6-Decyl, N-pyrrolidinylmethyl Undocumented
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine C₁₁H₁₅N₃OS₂ 269.39 tert-Butyl, methylthio Antitumor (potential)

Research Findings and Implications

  • The target compound’s tert-butyl-methoxy combination may enhance target selectivity but requires empirical validation.
  • Toxicity Profile : The acute toxicity classification (Category 4) of the target compound contrasts with undefined profiles of analogues like 2p or 2s, underscoring the need for comprehensive safety studies .
  • Synthetic Accessibility: Higher yields in N-(4-phenoxyphenyl) derivatives (74%) vs. bromo/nitro analogues (19–45%) highlight substituent-dependent challenges .

Biological Activity

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine is a compound belonging to the benzoxazole class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group and a methoxy substituent on the benzoxazole ring, which enhances its solubility and biological activity. The unique structure contributes to its reactivity and interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Similar compounds in the benzoxazole family have been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6, suggesting potential applications in treating inflammatory diseases .

Key Findings:

  • In vitro studies demonstrated that derivatives of benzoxazoles can significantly reduce the expression of inflammatory markers in various cell lines.
  • Molecular docking studies suggest effective binding affinity with proteins involved in inflammatory pathways, indicating a mechanism of action that could be further explored for therapeutic development.

2. Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against several pathogens, including Mycobacterium tuberculosis . This activity is attributed to its ability to disrupt bacterial metabolism and inhibit growth .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis23 - 32 µM
Escherichia coliVariable (specific MIC values needed)
Bacillus subtilisVariable (specific MIC values needed)

3. Cytotoxicity Against Cancer Cells

Benzoxazole derivatives, including this compound, have been studied for their cytotoxic effects on various cancer cell lines. These compounds have shown potential in inducing apoptosis in cancer cells such as breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-710 - 20
A54915 - 25
PC35 - 10

Case Studies

  • In Vitro Studies : A study evaluated the anti-inflammatory effects of similar benzoxazole derivatives on human liver hepatocytes exposed to lipopolysaccharides (LPS). The results indicated significant downregulation of IL-1β and IL-6 mRNA levels without hepatotoxicity, supporting the potential use of these compounds in managing inflammation .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various benzoxazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent bactericidal effects, reinforcing the therapeutic potential of this compound in treating infections .

Q & A

Q. What are the recommended safety precautions when handling N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine in laboratory settings?

  • Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must:
  • Use NIOSH/CEN-approved respirators (e.g., P95 or ABE1P3D) to avoid dust inhalation.
  • Wear EN374-compliant gloves and protective clothing to prevent skin contact.
  • Store in tightly sealed containers in cool, ventilated areas away from incompatible materials (strong acids, bases, oxidizers) .
  • Implement engineering controls (e.g., fume hoods) and emergency eyewash stations .

Q. What synthetic methodologies are reported for the preparation of this compound and related benzoxazole derivatives?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous benzoxazol-2-amine derivatives are synthesized via:
  • Cyclocondensation of substituted o-aminophenols with tert-butyl isocyanates under reflux conditions.
  • Purification using silica gel chromatography (hexane/ethyl acetate, 3:1) to achieve yields of 45–74% .
  • Water-mediated reactions for eco-friendly synthesis, monitored by TLC and characterized via HRMS and IR spectroscopy .

Q. How is the structural characterization of this compound typically performed?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tert-butyl/methoxy group integration .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 220.27) .
  • IR spectroscopy : Peaks at ~1643 cm⁻¹ (C=N stretching) and ~1261 cm⁻¹ (C-O-C bending) .

Advanced Research Questions

Q. What computational approaches have been employed to study the electronic structure and reactivity of this compound?

  • Methodological Answer : For related benzoxazoles, density functional theory (DFT) and molecular dynamics (MD) simulations are used to:
  • Predict HOMO-LUMO gaps and electrophilic/nucleophilic sites for reaction optimization .
  • Analyze π-π stacking interactions in crystal structures, which influence solubility and bioactivity .
  • Tools like Gaussian 09 and GROMACS are recommended for such studies .

Q. How can researchers address contradictions in reported toxicity data for this compound?

  • Methodological Answer : Contradictions arise due to incomplete toxicological profiling (e.g., no chronic toxicity or ecotoxicity data). To resolve this:
  • Conduct Ames tests for mutagenicity and OECD 423 acute oral toxicity studies to fill data gaps .
  • Compare structural analogs (e.g., nitro-substituted benzoxazoles) to infer potential hazards .
  • Validate findings against REACH compliance frameworks to ensure regulatory alignment .

Q. What strategies are recommended for optimizing reaction yields in the synthesis of N-substituted benzoxazol-2-amine derivatives?

  • Methodological Answer : Yield optimization strategies include:
  • Microwave-assisted synthesis to reduce reaction time and improve selectivity .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalytic systems : Cu₂O/TBAB or elemental sulfur/K₂CO₃ for desulfurization steps, achieving >85% yields in analogous compounds .

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